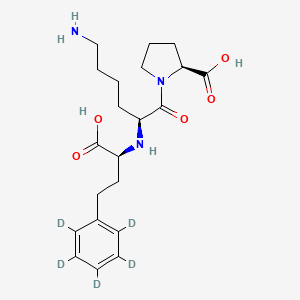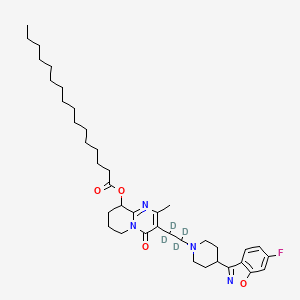
(S)-Lisinopril-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Lisinopril-d5, also known as (S)-1-[N2-((S)-1-Carboxy-3-phenylpropyl)L-lysyl]-L-proline, is a synthetic derivative of the angiotensin-converting enzyme (ACE) inhibitor lisinopril. This compound has been extensively studied for its potential applications in the fields of biochemistry and physiology, as well as its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Angiotensin-Converting Enzyme (ACE) Inhibitor
Lisinopril-d5 is an angiotensin-converting enzyme (ACE) inhibitor . ACE inhibitors are a class of medication used primarily in the treatment of high blood pressure and heart failure .
Heart Failure Treatment
Lisinopril is also used for the treatment of congestive heart failure . This is a condition where the heart can’t pump enough blood to meet the body’s needs .
Heart Attack Treatment
Lisinopril is used in the treatment of heart attacks . After a heart attack, some of the heart muscles weaken and become damaged. Lisinopril is used to decrease the risk of death after a heart attack .
Reduction of Endothelin-1 Formation
Lisinopril reduces the formation of endothelin-1 . Endothelin-1 is a potent vasoconstrictor, which means it narrows the blood vessels. By reducing its formation, Lisinopril helps to lower blood pressure and reduce the workload on the heart .
Increase of Nitric Oxide in Vascular Endothelial Cells
Lisinopril increases nitric oxide in human vascular endothelial cells . Nitric oxide is a molecule that helps blood vessels relax and widen, which improves blood flow and lowers blood pressure .
Internal Standard for Quantification
Lisinopril-d5 is intended for use as an internal standard for the quantification of lisinopril by GC- or LC-MS . This means it is used in analytical chemistry to ensure the accuracy and consistency of results .
Synthesis and Characterization of Related Compounds
Lisinopril-d5 is used in the synthesis and characterization of compounds related to Lisinopril . This includes the identification and control of impurities during the scale-up of the Lisinopril process .
Wirkmechanismus
Target of Action
Lisinopril-d5, also known as (S)-Lisinopril-d5, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The primary biochemical pathway affected by Lisinopril-d5 is the RAAS . By inhibiting ACE, Lisinopril-d5 reduces the production of angiotensin II and aldosterone, leading to vasodilation and decreased fluid volume . This action ultimately results in the lowering of blood pressure .
Pharmacokinetics
Lisinopril-d5 exhibits complex pharmacokinetics. The bioavailability of Lisinopril-d5 is approximately 25%, but it can vary widely between individuals (6 to 60%) . The elimination half-life of Lisinopril-d5 is about 12 hours .
Result of Action
The primary result of Lisinopril-d5’s action is the reduction of high blood pressure . It is used to treat hypertension, heart failure, and after acute myocardial infarction . By inhibiting the RAAS, Lisinopril-d5 helps relax blood vessels, increase blood circulation to the heart , and reduce the workload on the heart .
Action Environment
The action of Lisinopril-d5 can be influenced by various environmental factors. For instance, a high-fat meal appears to decrease the C_max and AUC of Lisinopril . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 2.2 x 10-3, indicating that the use of Lisinopril-d5 is predicted to present an insignificant risk to the environment .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1/i1D,2D,3D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWWYSOJDYHDC-MMUMHYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lisinopril-d5 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)



![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)